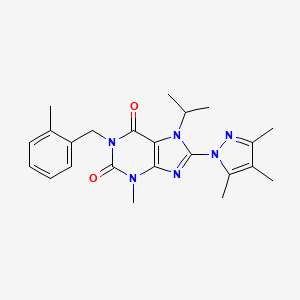

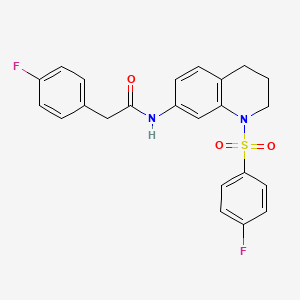

![molecular formula C22H22N2O4S B2786558 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 946369-61-5](/img/structure/B2786558.png)

4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions . For instance, the Paal-Knorr Furan Synthesis is a common method for the preparation of furans .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have gained significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of antibacterial activity, this compound has demonstrated potential against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their antibacterial properties. For instance, nitrofurantoin analogues containing furan moieties were tested against Staphylococcus aureus and Streptococcus faecium, showing promising results . Further investigations into the mechanism of action and optimization of antibacterial properties are warranted.

Anti-HIV Activity

While not explicitly mentioned for this specific compound, furan derivatives have been explored for their antiviral properties. For instance, indole derivatives containing furan moieties have been studied as anti-HIV agents . Investigating the potential of our compound in inhibiting HIV replication could be an interesting avenue for future research.

Epoxy Resins

Furan derivatives find applications beyond medicinal chemistry. In the field of materials science, they are used in the synthesis of epoxy resins. For example, 2,5-bis[(2-oxiranylmethoxy)methyl] furan (BOF) is prepared from 2,5-bis(hydroxymethyl) furan and serves as a telechelic diepoxy compound for epoxy resin formulations . Understanding the properties and applications of furan-containing epoxy resins is essential for material engineers.

Other Therapeutic Effects

Furan compounds exhibit a wide range of pharmacological effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, analgesic, antidepressant, and anticancer activities . While specific data for our compound may be limited, exploring its potential in these therapeutic areas could yield valuable insights.

Structure-Activity Relationship (SAR)

Exploring the SAR of furan derivatives is essential for designing more potent analogs. Researchers can modify different regions of the compound (e.g., furan ring, sulfonamide group) and evaluate their impact on biological activity. This iterative process can guide the synthesis of improved derivatives.

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-2-16-7-11-19(12-8-16)29(26,27)23-18-10-9-17-5-3-13-24(20(17)15-18)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIPHSBGLWOALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)

![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)

![6-Tert-butyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786487.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2786491.png)